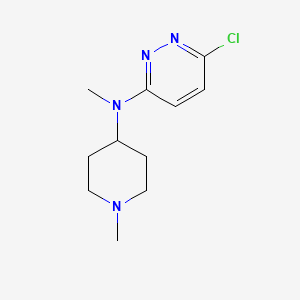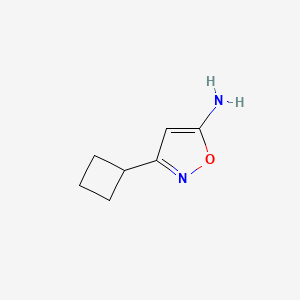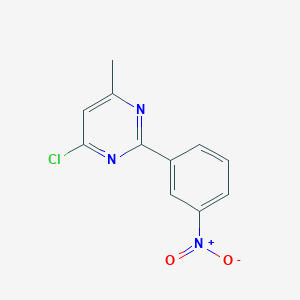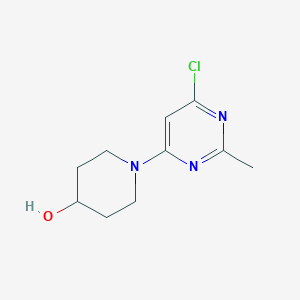
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” is C11H17ClN4. The molecular weight is 240.73 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine” include a molecular weight of 240.73 g/mol. The compound is a solid at room temperature . More specific properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Chemical Synthesis and Reactivity
- The compound has been involved in studies examining the reactivity of pyridazine derivatives, such as methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles, indicating its utility in synthesizing novel heterocyclic structures with potential biological activities (Adembri, Sio, Nesi, & Scotton, 1976).
- Research on pyridazinones, including analogs related to "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine," has shown significant pharmaceutical importance due to their heterocyclic nature. These compounds have been synthesized through various methods, elucidated by spectroscopic techniques, and their structures confirmed by XRD technique, showcasing their diverse applications in medicinal chemistry (Sallam et al., 2021).
Pharmacological Potential
- Another aspect of research focused on the novel pyridazino-fused ring system, presenting a synthesis pathway that may offer insights into the development of compounds with pharmacological activities. The study highlights a method to achieve a new pyridazinol[3,4-b][1,5]diazepine ring system, underlining the potential of "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine" in creating bioactive molecules (Károlyházy, Horváth, & Mátyus, 2001).
Environmental Chemistry
- The sorption-desorption behavior of imidacloprid, a compound structurally similar to "6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine," in soils has been studied, offering insights into environmental interactions of such compounds. These findings could be relevant for understanding the environmental fate of related chemicals (Cox, Koskinen, & Yen, 1997).
Analytical and Material Science
- Studies have also explored the synthesis and properties of various pyridazinone derivatives, highlighting their applications in analytical chemistry and material science. These compounds, due to their unique structural features, can serve as intermediates in the synthesis of more complex molecules with tailored properties for specific applications (Soliman & El-Sakka, 2011).
properties
IUPAC Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJJEBMPLJBCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)











![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)